2-(4-chlorophenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxymethyl group, and a pentyl chain attached to a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 4-chlorophenyl azide and an alkyne derivative are reacted under copper(I) catalysis to form the triazole ring.
-
Introduction of the Hydroxymethyl Group: : The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
-
Attachment of the Pentyl Chain: : The pentyl chain is introduced via an alkylation reaction, where a pentyl halide reacts with the triazole derivative in the presence of a base.
-
Formation of the Carboxamide Group: : The carboxamide group is formed by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
-
Reduction: : The carboxamide group can be reduced to an amine under suitable conditions.
-
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of 2-(4-chlorophenyl)-5-(carboxylic acid)-N-pentyl-2H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-amine.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide involves interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-butyl-2H-1,2,3-triazole-4-carboxamide
- 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-hexyl-2H-1,2,3-triazole-4-carboxamide
- 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide lies in its specific structural features, such as the pentyl chain and the hydroxymethyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C15H19ClN4O2 |
---|---|
Molecular Weight |
322.79 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(hydroxymethyl)-N-pentyltriazole-4-carboxamide |
InChI |
InChI=1S/C15H19ClN4O2/c1-2-3-4-9-17-15(22)14-13(10-21)18-20(19-14)12-7-5-11(16)6-8-12/h5-8,21H,2-4,9-10H2,1H3,(H,17,22) |
InChI Key |
CYDLNXFFZPYZNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.